molecular formula C8H9NO2 B1320142 2-(2-Methylpyridin-3-yl)acetic acid CAS No. 179626-66-5

2-(2-Methylpyridin-3-yl)acetic acid

Cat. No. B1320142
M. Wt: 151.16 g/mol
InChI Key: HJWBNUQVZJTJIV-UHFFFAOYSA-N
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Description

The compound "2-(2-Methylpyridin-3-yl)acetic acid" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of the compound suggests that it is related to pyridine with a methyl group at the second position and an acetic acid moiety at the third position. This structure is similar to the compounds studied in the provided papers, where pyridine derivatives are synthesized and characterized for various applications, such as fluorogenic reagents for amine detection , complexes with acetic acid for spectral analysis , and as part of the structure for imidazo[1,2-a]pyridines .

Synthesis Analysis

The synthesis of pyridine derivatives can be complex and often requires specific conditions for successful reactions. For example, the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates involves the reaction of 2-aminopyridine, Meldrum’s acid, and aryl glyoxals, which are performed in ethanol and catalyzed by acetic acid under reflux and microwave conditions . Similarly, (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids are prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides followed by Michael addition . These methods could potentially be adapted for the synthesis of "2-(2-Methylpyridin-3-yl)acetic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical properties and reactivity. For instance, the novel compound 2-oxo-1,2-dihydropyridine-1-acetic acid was characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, revealing a ketonic configuration without a betaine and intermolecular hydrogen bonds forming a one-dimensional chain structure . These techniques could be employed to analyze the molecular structure of "2-(2-Methylpyridin-3-yl)acetic acid" to determine its configuration and bonding patterns.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions due to their reactive sites. The fluorogenic reagent developed for the analysis of primary amines and aminated carbohydrates, which includes a pyridine derivative, demonstrates the potential for these compounds to react with amines . Additionally, the interaction of 2-methylaminopyridine with acetic acid to form a complex that exhibits new absorption and fluorescence bands indicates that "2-(2-Methylpyridin-3-yl)acetic acid" could also engage in similar reactions, potentially forming complexes with interesting spectral properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The study of 1-Methyl-2(1H)-pyridinimines and their complexes with acetic acid provides insights into the spectral properties of these compounds, such as absorption and fluorescence spectra . The stability of fluorescent derivatives in both acidic and basic solutions, as mentioned in the analysis of primary amines, suggests that "2-(2-Methylpyridin-3-yl)acetic acid" may also exhibit good stability under various conditions . These properties are essential for applications in analytical chemistry, such as HPLC and mass spectrometry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives

    Salionov (2015) explored the synthesis of esthers derived from 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, investigating their physical and chemical properties and acute toxicity. This research highlights the use of similar compounds in synthesizing new derivatives with potential biological activities (Salionov, 2015).

  • Structural Studies

    Chui et al. (2004) focused on the preparation of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, analyzing their molecular conformations through spectral and X-Ray data. This research provides insights into the structural aspects of similar acetic acid derivatives (Chui et al., 2004).

Biological Applications

  • Auxin Activity

    Antolić et al. (2004) examined the auxin activity of 2-alkylindole-3-acetic acids, including compounds similar to 2-(2-Methylpyridin-3-yl)acetic acid. They demonstrated their plant-growth-promoting activities, highlighting the relevance of these compounds in agricultural science (Antolić et al., 2004).

  • Insecticidal Activity

    Holla et al. (2004) described the synthesis of 1,3,4-oxadiazoles derived from 2-Chloropyridine-5-acetic Acid, demonstrating their insecticidal properties. This study suggests the potential of similar acetic acid derivatives in developing new insecticides (Holla et al., 2004).

Material Science and Catalysis

  • Catalytic Activities: Chen and Yang (2018) synthesized N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, evaluating their efficacy in arylation of (benzo)oxazoles. This study indicates the usefulness of similar acetic acid derivatives in catalysis and material science applications (Chen & Yang, 2018).

Environmental and Microbiological Applications

  • Degradation of Organic Compounds: Lee et al. (2001) researched the degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida, identifying formic acid as a metabolite. This suggests the role of similar compounds in environmental microbiology and biodegradation studies (Lee et al., 2001).

properties

IUPAC Name

2-(2-methylpyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-7(5-8(10)11)3-2-4-9-6/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWBNUQVZJTJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpyridin-3-yl)acetic acid

Synthesis routes and methods

Procedure details

The residue including benzyl 2-(2-methyl-3-pyridyl)acetate obtained in Preparation 29-(2) was dissolved in methanol (5 ml), and 10% palladium on carbon was added thereto. The mixture was stirred under hydrogen atmosphere for 3 hours. The reaction mixture was diluted with water and washed with ethyl acetate. The solvent was removed in vacuo to give 2-(2-methyl-3-pyridyl)acetic acid (90 mg).
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